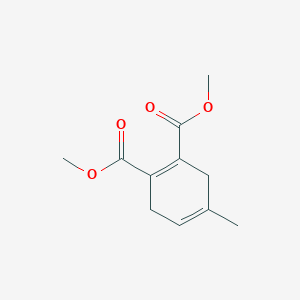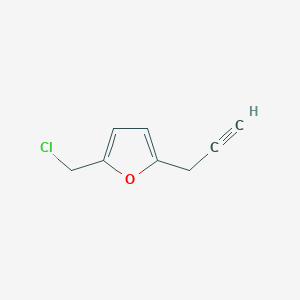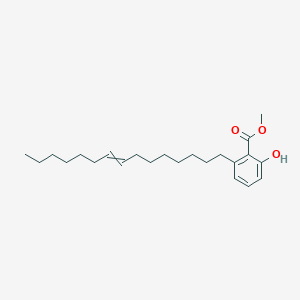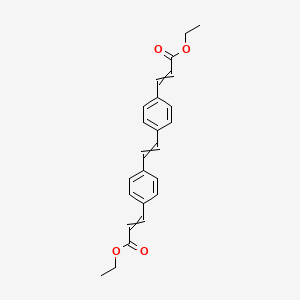
Diethyl 3,3'-(vinylenedi-4,1-phenylene)bisacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate is an organic compound with the molecular formula C22H24O4 It is a diester of acrylic acid and is characterized by the presence of a vinylene group connecting two phenylene rings, each substituted with an acrylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate typically involves the esterification of acrylic acid with the corresponding diol. One common method is the reaction of 3,3’-(vinylenedi-4,1-phenylene)diol with acrylic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate can undergo various chemical reactions, including:
Oxidation: The vinylene group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: The acrylate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the acrylate groups under mild conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: The corresponding diol.
Substitution: Substituted acrylates with various functional groups.
Applications De Recherche Scientifique
Diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique mechanical and thermal properties.
Materials Science: The compound is employed in the development of advanced materials, including coatings and adhesives.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of biomedical devices.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications.
Mécanisme D'action
The mechanism of action of diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate involves its interaction with molecular targets through its functional groups. The acrylate groups can undergo polymerization reactions, forming cross-linked networks that impart strength and durability to materials. The vinylene group can participate in conjugation, enhancing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 3,3’-(ethylenedi-4,1-phenylene)bisacrylate
- Diethyl 3,3’-(propylenedi-4,1-phenylene)bisacrylate
- Diethyl 3,3’-(butylenedi-4,1-phenylene)bisacrylate
Uniqueness
Diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate is unique due to the presence of the vinylene group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it suitable for a wide range of applications in polymer chemistry and materials science.
Propriétés
Numéro CAS |
60683-03-6 |
|---|---|
Formule moléculaire |
C24H24O4 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
ethyl 3-[4-[2-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]ethenyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C24H24O4/c1-3-27-23(25)17-15-21-11-7-19(8-12-21)5-6-20-9-13-22(14-10-20)16-18-24(26)28-4-2/h5-18H,3-4H2,1-2H3 |
Clé InChI |
KOWIGDVPOVFBLV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-[2-(2-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14605003.png)
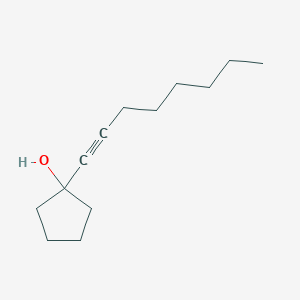
![1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide](/img/structure/B14605019.png)
![4-[(Diphosphonomethyl)amino]benzoic acid](/img/structure/B14605027.png)
![3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14605029.png)
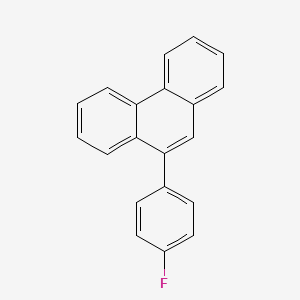

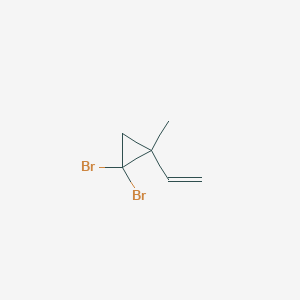
![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)

